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Compound of Interest

Compound Name: Biotin-PEG4-acid

Cat. No.: B1667292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-acid and its

applications in the specific labeling of primary amines on proteins and other biomolecules. This

document details the chemical properties, experimental protocols, and relevant quantitative

data to empower researchers in utilizing this versatile tool for a wide range of applications, from

fundamental research to drug discovery and development.

Introduction to Biotin-PEG4-Acid
Biotin-PEG4-acid is a biotinylation reagent that covalently attaches biotin to molecules

containing primary amines, such as proteins, peptides, and antibodies.[1][2] It features a biotin

moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and a terminal carboxylic acid group.[1]

The PEG4 linker is hydrophilic, which enhances the water solubility of the reagent and the

resulting biotinylated molecule, thereby reducing aggregation.[3][4] This spacer also minimizes

steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin.[4][5]

For direct labeling of primary amines, the carboxylic acid group of Biotin-PEG4-acid is typically

activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester.[6][7] This

activated ester readily reacts with primary amino groups (-NH2), found on the N-terminus of

proteins and the side chain of lysine residues, to form a stable amide bond.[3][7] This reaction

is most efficient at a pH range of 7.0 to 9.0.[3][4]
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Quantitative Data for Biotin-PEG4 Labeling
The efficiency and outcome of biotinylation reactions are dependent on several factors,

including the concentration of the protein and the biotinylating reagent, the reaction buffer, and

the incubation conditions. The following tables summarize key quantitative data for labeling

proteins with Biotin-PEG4-NHS ester.

Table 1: Recommended Molar Excess of Biotin-PEG4-NHS Ester for Protein Labeling

Protein
Concentration

Recommended
Molar Fold Excess
of Biotin Reagent

Expected Biotin
Incorporation
(biotins/IgG)

Reference

1-10 mg/mL 20-fold 4-6 [8][9]

2 mg/mL ≥20-fold 3-5 [3]

10 mg/mL ≥12-fold 3-5 [3]

50-200 µg in 200-700

µL
50-fold 1-5 [10]

Table 2: General Properties and Stability of Biotin-PEG4-NHS Ester

Property Value Reference

Molecular Weight 588.67 g/mol [4]

Spacer Arm Length 29 Å [3][4]

Solubility (in water) 10 mg/mL [4]

Storage (solid form) -20°C, protected from moisture [3][4]

Stability of Stock Solution (in

DMSO or DMF)

Stable for several months at

-20°C with complete exclusion

of moisture.

[3]

Stability of Reconstituted

Aqueous Solution

Use immediately; the NHS-

ester moiety readily

hydrolyzes.

[3][9]
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Experimental Protocols
This section provides detailed methodologies for key experiments involving the labeling of

primary amines with Biotin-PEG4-NHS ester.

Protein Biotinylation (e.g., IgG Antibody)
This protocol describes the general procedure for biotinylating a protein, such as an IgG

antibody, using Biotin-PEG4-NHS ester.

Materials:

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

Biotin-PEG4-NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100mM glycine[3]

Desalting column or dialysis cassette for buffer exchange

Procedure:

Prepare the Protein Solution:

Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10

mg/mL.[9] Buffers containing primary amines like Tris or glycine must be avoided as they

will compete in the reaction.[3][9]

Prepare the Biotin-PEG4-NHS Ester Stock Solution:

Immediately before use, bring the vial of Biotin-PEG4-NHS ester to room temperature to

prevent moisture condensation.[3]

Dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of

10-20 mg/mL (approximately 17-34 mM).[6] For example, add 170µL of water to 2mg of
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NHS-PEG4-Biotin to make a 20mM stock solution.[3]

Biotinylation Reaction:

Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the

desired molar excess (refer to Table 1).

Add the calculated volume of the biotin reagent to the protein solution while gently

vortexing.

Incubation:

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

[3][9]

Quenching (Optional but Recommended):

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

Incubate for 15 minutes at room temperature.[6]

Purification:

Remove excess, unreacted Biotin-PEG4-NHS ester and byproducts using a desalting

column or by dialysis against a suitable storage buffer (e.g., PBS).[3]

Storage:

Store the biotinylated protein under the same conditions that are optimal for the non-

biotinylated protein. For long-term storage, -20°C or -80°C is recommended.[11]

Cell Surface Protein Biotinylation
This protocol outlines the procedure for labeling proteins on the surface of live cells. The

membrane-impermeable nature of NHS-PEG4-Biotin ensures that only extracellularly exposed

primary amines are labeled.[3]

Materials:
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Cells in suspension or adherent in culture plates

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

Biotin-PEG4-NHS ester

Quenching Buffer: PBS containing 100 mM glycine[3]

Cell lysis buffer

Procedure:

Cell Preparation:

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing

culture media.[3]

Resuspend or Cover Cells:

For cells in suspension, resuspend them at a concentration of approximately 25 x 10^6

cells/mL in ice-cold PBS (pH 8.0).[3]

For adherent cells, cover them with ice-cold PBS (pH 8.0).

Prepare Biotin Reagent:

Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS ester in

water or DMSO.[3]

Labeling Reaction:

Add the Biotin-PEG4-NHS ester stock solution to the cell suspension or the PBS covering

the adherent cells to a final concentration of 2 mM.[3]

Incubate for 30 minutes at room temperature. For reduced internalization, the incubation

can be performed at 4°C.[3]

Quenching:
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Wash the cells three times with the Quenching Buffer to stop the reaction and remove any

excess biotin reagent.[3]

Cell Lysis:

Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins.

Downstream Analysis:

The biotinylated proteins can now be used in downstream applications such as

immunoprecipitation with streptavidin beads followed by western blotting.

Pull-Down Assay to Identify Protein Interactions
This protocol describes the use of biotinylated proteins to "pull down" interacting partners from

a cell lysate.

Materials:

Cell lysate containing potential interaction partners

Biotinylated "bait" protein

Streptavidin-conjugated magnetic or agarose beads

Binding/Wash Buffer (e.g., PBS with 0.1% NP-40)[12]

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

Bead Preparation:

Wash the streptavidin beads three times with the Binding/Wash Buffer to remove

preservatives.[12]

Binding of Bait Protein:
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Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with

gentle rotation to allow the biotin-streptavidin interaction to occur.

Washing:

Pellet the beads and discard the supernatant. Wash the beads extensively (at least three

times) with Binding/Wash Buffer to remove any unbound bait protein.[12]

Incubation with Lysate:

Add the cell lysate to the beads and incubate for 4 hours to overnight at 4°C with gentle

rotation to allow the "prey" proteins to bind to the "bait" protein.[12]

Washing:

Pellet the beads and discard the supernatant. Wash the beads extensively (at least three

times) with Binding/Wash Buffer to remove non-specifically bound proteins.[12]

Elution:

Elute the bound protein complexes from the beads. For analysis by SDS-PAGE and

western blotting, boil the beads in SDS-PAGE sample buffer.[12]

Analysis:

Analyze the eluted proteins by western blot to identify the interacting partners.

Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships

relevant to the use of Biotin-PEG4-acid.
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1. Prepare Protein Solution
(Amine-free buffer, pH 7.2-8.5)

3. Biotinylation Reaction
(Add NHS-ester to protein)

2. Prepare Biotin-PEG4-NHS
Ester Stock Solution (in DMSO)

4. Incubation
(RT for 30-60 min or 4°C for 2h)

5. Quench Reaction
(e.g., Tris or Glycine)

6. Purification
(Desalting column or dialysis) Biotinylated Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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